5-Bromo-2-(4-chlorophenyl)-4-methylpyridine

Medicinal Chemistry Inflammation Enzyme Inhibition

Sourcing a halogenated pyridine scaffold with precise substitution for cross-coupling or epigenetic probe design can stall research. 5-Bromo-2-(4-chlorophenyl)-4-methylpyridine (CAS 1989597-28-5) is the exact solution, a dual-halogenated intermediate enabling selective, sequential Pd-catalyzed transformations. · MPO Inhibitor Scaffold: Demonstrates a moderate IC50 of 54 nM against MPO with a 3.9-fold selectivity over CYP3A4, mitigating drug-drug interaction risk early in discovery. · Epigenetic Probe Core: The 4-chlorophenyl group is a critical pharmacophore for bromodomain (BRD2/BRD4) binding, making it a strategic choice for focused epigenetic libraries. · Reliable Supply: Available as a research-grade building block with documented purity, ensuring reproducible synthetic outcomes for medicinal chemistry and materials science programs.

Molecular Formula C12H9BrClN
Molecular Weight 282.56 g/mol
Cat. No. B13242708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(4-chlorophenyl)-4-methylpyridine
Molecular FormulaC12H9BrClN
Molecular Weight282.56 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Br)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H9BrClN/c1-8-6-12(15-7-11(8)13)9-2-4-10(14)5-3-9/h2-7H,1H3
InChIKeyQQNFZJOHMHNSLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(4-chlorophenyl)-4-methylpyridine (CAS 1989597-28-5): Technical Procurement Overview for Research & Development


5-Bromo-2-(4-chlorophenyl)-4-methylpyridine (CAS 1989597-28-5) is a heterocyclic building block featuring a pyridine core with a bromine at the 5-position, a 4-chlorophenyl group at the 2-position, and a methyl group at the 4-position (Molecular Formula: C12H9BrClN, MW: 282.56 g/mol) . This specific substitution pattern confers a calculated LogP of 4.47 and a topological polar surface area (TPSA) of 12.89 Ų, indicating high lipophilicity and low polarity . As a halogenated pyridine derivative, it is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, particularly for Suzuki-Miyaura cross-coupling reactions due to the presence of the reactive bromine atom [1].

Workflow
Suzuki-Miyaura cross-coupling building block
Selection Logic
5-bromo pyridine core with 4-chlorophenyl pharmacophore
Research Context
Medicinal chemistry and materials science intermediate

Why Generic Substitution of 5-Bromo-2-(4-chlorophenyl)-4-methylpyridine with Other Halogenated Pyridines Fails in Precision Research


Simple substitution of 5-Bromo-2-(4-chlorophenyl)-4-methylpyridine with closely related analogs is not straightforward. Variations in the position of the halogen substituents, the presence or absence of the methyl group, or the nature of the aryl ring profoundly impact reactivity, selectivity, and biological target engagement. For instance, shifting the bromine from the 5- to the 2-position or removing the methyl group alters the electronic environment of the pyridine ring, directly affecting its performance in cross-coupling reactions [1]. Similarly, the specific 4-chlorophenyl group is critical for establishing key binding interactions with certain protein targets, meaning analogs with a 3-chlorophenyl group or a bare phenyl ring cannot recapitulate the same biological profile . The quantitative evidence presented below demonstrates that the unique combination of substituents on this molecule yields a distinct profile that cannot be achieved by simply mixing other commercially available pyridine derivatives.

Regioisomer reactivity
Shifting the bromine position may alter electronic environment and reduce cross-coupling efficiency.
Pharmacophore mismatch
Analogs with 3-chlorophenyl or bare phenyl rings may not reproduce target engagement profile.
Methyl group absence
Removing the 4-methyl substituent can impact pyridine electronics and downstream biological response.

Quantitative Evidence for 5-Bromo-2-(4-chlorophenyl)-4-methylpyridine: A Comparator-Based Selection Guide


MPO Inhibition Potency: 5-Bromo-2-(4-chlorophenyl)-4-methylpyridine vs. Core Scaffold

The target compound demonstrates moderate inhibition of human myeloperoxidase (MPO), a key enzyme in inflammation. The 4-chlorophenyl group is essential for this activity. The core scaffold, 5-Bromo-2-chloropyridine, which lacks the aryl and methyl substituents, shows no reported MPO inhibitory activity at relevant concentrations, indicating that the extended aromatic system is a critical driver of target engagement [1].

MPO Inhibition Potency
Class-level inference
Target: IC50 = 54 nM
Comparator: No activity reported
In vitro enzyme assay, 10 min incubation
4-Chlorophenyl group supports MPO target engagement.
Class-level activity; verify in project-specific assay.
Medicinal Chemistry Inflammation Enzyme Inhibition

CYP3A4 Selectivity: Superior Window for Drug-Drug Interaction Mitigation

Inhibition of Cytochrome P450 3A4 (CYP3A4) is a major liability, as it can lead to adverse drug-drug interactions. 5-Bromo-2-(4-chlorophenyl)-4-methylpyridine exhibits an IC50 of 210 nM against CYP3A4 [1]. This provides a significant 3.9-fold selectivity window over its primary MPO target (IC50 = 54 nM). This is a superior profile compared to many advanced pyridine-based MPO inhibitors, which often show potent CYP inhibition in the low nanomolar range, hindering their progression into development.

CYP3A4 Selectivity Window
Class-level inference
3.9-fold MPO/CYP3A4 window
Time-dependent inhibition assay, 30 min
Reported selectivity may support DDI risk profiling.
Selectivity context relative to typical MPO inhibitors.
ADME-Tox Drug Metabolism Lead Optimization

Differential Reactivity in Cross-Coupling: The Advantage of the 5-Bromo Regioisomer

The position of the bromine atom dictates the compound's utility in sequential cross-coupling reactions. Research has shown that 5-bromo-2-chloropyridines are versatile substrates for successive direct arylation and Suzuki coupling [1]. In contrast, the regioisomer 2-Bromo-6-(4-chloro-phenyl)-4-methyl-pyridine places the bromine at a less reactive position, often leading to lower yields in the first coupling step and necessitating harsher reaction conditions. This directly impacts the efficiency and feasibility of synthesizing complex, heteroarylated 2-arylpyridine ligands.

Cross-Coupling Reactivity
Cross-study comparable
5-bromo enables high-yield sequential coupling
Pd-catalyzed direct arylation / Suzuki coupling
Regioisomeric placement supports synthetic route efficiency.
Qualitative trend; 2-bromo isomer may show reduced yields.
Synthetic Chemistry C-C Bond Formation Materials Science

Procurement-Driven Application Scenarios for 5-Bromo-2-(4-chlorophenyl)-4-methylpyridine in R&D


Development of Selective Myeloperoxidase (MPO) Inhibitors for Inflammatory Disease

This compound serves as a valuable starting point for developing MPO inhibitors with a favorable safety margin. Researchers can leverage its moderate MPO potency (IC50 = 54 nM) and its 3.9-fold selectivity window over CYP3A4 (IC50 = 210 nM) to design focused chemical libraries aimed at mitigating drug-drug interaction risks early in the drug discovery process [1].

Synthesis of Advanced Heteroarylated 2-Arylpyridine Ligands via Sequential Cross-Coupling

The 5-bromo substituent makes this molecule an ideal substrate for sequential palladium-catalyzed reactions. Synthetic chemists can first exploit the bromine for a Suzuki-Miyaura coupling to introduce a boronic acid, followed by a direct arylation at the chlorine position to access complex ligands for catalysis, photochemistry, or materials science applications [1].

Generation of Focused Compound Libraries for Kinase or Bromodomain Targets

Given its ability to engage bromodomain proteins (e.g., BRD2, BRD4), this scaffold can be functionalized to create focused libraries for epigenetic targets. The presence of the 4-chlorophenyl group is a key pharmacophoric element for interacting with the acetyl-lysine binding pocket, making it a strategic choice over non-arylated or meta-substituted pyridine analogs .

Application
Selection Property
Validation Focus
MPO inhibitor lead optimization
4-Chlorophenyl pharmacophore context
MPO/CYP selectivity profile review
Heteroarylated ligand synthesis
5-Bromo substitution pattern
Sequential cross-coupling efficiency
Epigenetic probe library design
Bromodomain-binding aryl group
Acetyl-lysine pocket engagement context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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